2-Methoxy-3(5 or 6)-isopropylpyrazine

Description

Systematic Nomenclature and Isomeric Variations

The compound’s nomenclature follows IUPAC conventions, with positional isomerism arising from the variable placement of the isopropyl group on the pyrazine ring. The primary isomers include:

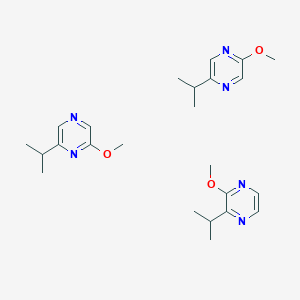

- 2-Methoxy-3-isopropylpyrazine (CAS 25773-40-4), where the isopropyl group occupies the third position relative to the methoxy group.

- 2-Methoxy-5-isopropylpyrazine and 2-Methoxy-6-isopropylpyrazine , which differ in the placement of the isopropyl group at the fifth or sixth position.

These isomers are often encountered as mixtures in commercial samples, labeled under CAS 93905-03-4 or 71311442 to denote their composite nature. Synonymous designations include 3-isopropyl-2-methoxypyrazine and 2-methoxy-3-(propan-2-yl)pyrazine, reflecting alternative naming conventions.

Table 1: Isomeric Variations and Nomenclature

Molecular Structure Analysis: Pyrazine Ring Substitution Patterns

The pyrazine ring ($$ \text{C}4\text{H}4\text{N}_2 $$) serves as the backbone, with nitrogen atoms at positions 1 and 4. Substituents are positioned ortho, meta, or para relative to these nitrogens:

- Methoxy group (-OCH₃) : Occupies position 2, donating electron density via resonance, which stabilizes the aromatic system.

- Isopropyl group (-C(CH₃)₂) : Positioned at 3, 5, or 6, introducing steric bulk and altering electronic interactions.

Resonance Effects : The methoxy group’s lone pairs delocalize into the pyrazine ring, enhancing electrophilic substitution resistance. Conversely, the isopropyl group exerts inductive electron-donating effects, moderating ring reactivity.

Stereochemical Considerations : While the pyrazine ring itself is planar, the isopropyl group’s chiral center (if present) could lead to enantiomeric forms. However, commercial samples typically exist as racemic mixtures.

Physicochemical Properties: Boiling Point, Vapor Pressure, and Solubility

Key physicochemical parameters are summarized below:

Table 2: Physicochemical Properties of 2-Methoxy-3(5 or 6)-Isopropylpyrazine

The compound’s immiscibility in water aligns with its nonpolar isopropyl group, while its moderate boiling point reflects balanced intermolecular forces (van der Waals and dipole-dipole interactions).

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Although experimental spectral data are sparse in public databases, theoretical signatures can be inferred:

NMR Spectroscopy :

- ¹H NMR : Methoxy protons ($$\text{-OCH}_3$$) resonate near δ 3.8–4.0 ppm as a singlet. Isopropyl methyl groups appear as a doublet (δ 1.0–1.2 ppm), while the pyrazine ring protons show splitting patterns between δ 8.0–9.0 ppm.

- ¹³C NMR : The methoxy carbon appears near δ 55–60 ppm, with pyrazine ring carbons resonating at δ 145–160 ppm.

IR Spectroscopy :

Mass Spectrometry :

- Molecular ion peak at $$ m/z $$ 152.19 ($$ \text{C}8\text{H}{12}\text{N}_2\text{O}^+ $$).

- Fragmentation patterns include loss of isopropyl ($$ m/z $$ 109) and methoxy ($$ m/z $$ 121) groups.

Properties

IUPAC Name |

2-methoxy-3-propan-2-ylpyrazine;2-methoxy-5-propan-2-ylpyrazine;2-methoxy-6-propan-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7;1-6(2)7-4-9-5-8(10-7)11-3;1-6(2)7-8(11-3)10-5-4-9-7/h3*4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHZLANELJKBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=N1)OC.CC(C)C1=CN=C(C=N1)OC.CC(C)C1=NC=CN=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Ester Condensation with Glyoxal

The foundational work by Seifert et al. (1970) established a two-step protocol for synthesizing 2-alkyl-3-methoxypyrazines, adaptable to isopropyl derivatives. Starting with L-valine methyl ester hydrochloride, condensation with glyoxal under alkaline conditions yields 2-isopropyl-3-hydroxypyrazine, which is subsequently methylated using dimethyl sulfate or methyl iodide (Scheme 1).

Reaction Conditions:

-

Step 1: L-valine methyl ester hydrochloride (1.0 equiv), glyoxal (40% aqueous, 1.2 equiv), NaOH (2.0 equiv), ethanol/water (3:1), 60°C, 6 hours.

-

Step 2: 2-Isopropyl-3-hydroxypyrazine (1.0 equiv), dimethyl sulfate (1.5 equiv), NaH (2.0 equiv), THF, 0°C to room temperature, 12 hours.

This method achieves moderate yields (45–55%) but requires careful control of pH and temperature to minimize oligomerization. The use of NaH as a base, while effective, poses safety concerns due to hydrogen gas evolution.

Murray-Whitfield Methylation Protocol

Murray and Whitfield (1975) introduced a regioselective methylation approach using sodium hydride and deuterated methanol (CH3OD) to synthesize 2-methoxy-3-isopropylpyrazine. The hydroxyl precursor is generated via condensation of isopropylamine with glyoxal, followed by methylation under anhydrous conditions:

Key Parameters:

-

Hydroxypyrazine (1.0 equiv), NaH (60% dispersion in oil, 2.0 equiv), CH3OD (3.0 equiv), THF, reflux, 8 hours.

-

Yield: 60–65%, with >95% isotopic purity for deuterated analogs.

This method’s reliance on NaH limits scalability, but its high regioselectivity for the 3-position makes it valuable for isotopic labeling studies.

α,β-Dicarbonyl and Diamine Condensation Strategies

Ghosh et al. Cyclization Route

Ghosh et al. (2011) developed a one-pot synthesis leveraging α,β-diketones and 1,2-diamines to access dihydropyrazine intermediates, which are aromatized to pyrazines. For 2-methoxy-3-isopropylpyrazine, ethyl 4-methyl-2-oxovalerate (derived from diethyl oxalate and isobutylmagnesium bromide) is condensed with isopropylamine hydrochloride (Scheme 2):

Optimized Protocol:

-

Ethyl 4-methyl-2-oxovalerate (1.0 equiv), isopropylamine hydrochloride (2.2 equiv), NH4OAc (1.5 equiv), ethanol, 80°C, 24 hours.

-

Aromatization: Pd/C (10 wt%), H2 (1 atm), ethanol, 6 hours.

-

Yield: 50–58%, with 3-isopropyl regioselectivity confirmed via GC-MS.

This route avoids harsh bases but requires meticulous purification to separate 5- and 6-isopropyl isomers.

Halogenation-Methoxylation Approaches

Bromination Followed by Methoxylation

A patent by DE1620381C3 discloses a halogenation-methoxylation sequence starting from 2-aminopyrazine. While originally designed for 2-amino-3-methoxypyrazine, the method is adaptable to isopropyl derivatives by substituting bromine at the 5- or 6-position:

Steps:

-

Bromination: 2-Aminopyrazine (1.0 equiv), Br2 (1.2 equiv), CH3COOH, 0–5°C, 2 hours.

-

Methoxylation: 2-Amino-3,5-dibromopyrazine (1.0 equiv), NaOCH3 (3.0 equiv), DMF, 25°C, 12 hours.

-

Catalytic hydrogenation: H2/Pd-C, ethanol, to remove amino groups.

Yield: 40–45%, with isomer separation via fractional distillation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Regioselectivity | Key Challenges |

|---|---|---|---|---|

| Seifert et al. (1970) | L-Valine methyl ester, glyoxal | 45–55 | 3-isopropyl | Oligomerization, safety risks |

| Murray-Whitfield (1975) | Isopropylamine, glyoxal | 60–65 | 3-isopropyl | NaH handling, scalability |

| Ghosh et al. (2011) | Ethyl 4-methyl-2-oxovalerate | 50–58 | 3-isopropyl | Isomer separation |

| DE1620381C3 (1995) | 2-Aminopyrazine, Br2 | 40–45 | 5-/6-isopropyl | Low yield, multiple steps |

Recent Advances and Methodological Refinements

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3(5 or 6)-isopropylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

Flavoring Agent in Food Industry

Overview:

2-Methoxy-3(5 or 6)-isopropylpyrazine is primarily recognized as a flavoring agent, particularly in the production of wines and other beverages. Its unique earthy and green notes contribute to the sensory profile of various products.

Case Study: Wine Analysis

A study conducted on New Zealand Sauvignon Blanc identified 2-methoxy-3-isopropylpyrazine as a significant contributor to the wine's flavor profile. The compound was detected using gas chromatography/mass spectrometry (GC/MS), revealing concentrations that exceed its organoleptic threshold, thus confirming its sensory impact in wine production .

| Compound | Detection Method | Concentration (ppt) | Organoleptic Threshold |

|---|---|---|---|

| 2-Methoxy-3-isopropylpyrazine | GC/MS | 6 ppt | Above threshold |

Fragrance Industry

Overview:

In addition to its flavoring properties, this compound is utilized in the fragrance industry due to its pleasant aroma profile. It adds complexity to perfumes and scented products, often described as having green and earthy characteristics.

Safety Assessment:

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated various toxicological endpoints for this compound. Findings indicated that it is not expected to be genotoxic and poses minimal risk for skin sensitization under current usage levels .

Toxicological Profile

Human Health Safety Assessment:

The toxicological evaluation of this compound has shown promising results regarding safety for human exposure. The compound was assessed for repeated dose toxicity, reproductive toxicity, and local respiratory toxicity. The exposure levels were found to be below the Threshold of Toxicological Concern (TTC), suggesting a low risk for adverse health effects .

Environmental Impact:

The environmental assessment indicated that this compound is not persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association standards. Risk quotients based on predicted environmental concentrations were below critical thresholds, indicating minimal environmental risk .

Thermodynamic Studies

Recent research has explored the binding thermodynamics of 2-methoxy-3-isopropylpyrazine with major urinary proteins, contributing to a deeper understanding of its biochemical interactions. These studies provide insights into how this compound may influence biological systems, potentially affecting flavor perception and aroma .

Mechanism of Action

The mechanism of action of 2-Methoxy-3(5 or 6)-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazine Derivatives

Structural and Functional Differences

- Substituent Position and Isomerism : The positional isomerism in this compound (e.g., 3- vs. 5/6-isopropyl) may slightly alter volatility and odor intensity compared to fixed-position analogs like 2-methoxy-3-isobutylpyrazine .

- For instance, 2-methoxy-3-sec-butylpyrazine has a threshold of 1 ppt , while the isopropyl analog's threshold is inferred to be similarly low based on sensory descriptors .

- Methyl vs. Isopropyl Groups : 2-Methoxy-3,5-dimethylpyrazine (musty, moldy) and 2-methoxy-3,6-dimethylpyrazine (chemical, moldy) lack the branched alkyl chains of isopropyl/isobutyl derivatives, resulting in less complex odor profiles and higher thresholds .

Biological Activity

2-Methoxy-3(5 or 6)-isopropylpyrazine is a compound of interest in various biological and chemical research fields. It belongs to the class of methoxypyrazines, which are known for their distinct aroma and potential biological activities. This article explores the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and potential applications in agriculture and food science.

- Chemical Formula : C_8H_12N_2O

- CAS Number : 25773-40-4

- Molecular Weight : 168.20 g/mol

Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays, including the Ames test. In a study using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538), the compound was tested at concentrations up to 5000 μg/plate. The results indicated slight increases in revertant colonies at lower concentrations; however, these were not statistically significant, and no clear dose-response relationship was observed. Thus, it was concluded that the compound does not exhibit mutagenic properties under the conditions tested .

Antimicrobial Properties

Recent studies have indicated that methoxypyrazines can possess antimicrobial activity. For instance, a study involving volatile organic compounds (VOCs) from Lysobacter capsici AZ78 demonstrated that derivatives like 2-methoxy-3-isopropylpyrazine showed inhibitory effects on soilborne plant pathogens when applied indirectly through gas-phase exposure. The results suggested that these compounds could be explored for their potential in biocontrol applications .

Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that this compound does not present a significant risk for skin sensitization or photo-allergy. In repeated dose toxicity studies, limited data were available; however, existing evaluations suggest that the compound is non-reactive with skin proteins .

Table of Biological Activities

Case Studies

- Ames Test Study : A comprehensive assessment of genotoxicity was performed using various strains of Salmonella typhimurium. The study aimed to evaluate the mutagenic potential of the compound at varying concentrations. Results showed no significant mutagenic effects, supporting its safety profile for use in food applications.

- Biocontrol Efficacy Study : A study focused on the antimicrobial properties of methoxypyrazines found that this compound effectively inhibited the growth of specific pathogens when applied as a VOC. This suggests its potential role in sustainable agriculture practices.

Q & A

Basic Research Questions

Q. What synthetic pathways yield 2-Methoxy-3(5 or 6)-isopropylpyrazine, and how do reaction conditions influence isomer distribution?

- Methodology : The compound is synthesized via alkylation of pyrazine precursors, often using isopropyl halides under basic conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity significantly affect isomer ratios. Post-synthesis, isomers (3-, 5-, and 6-isopropyl) are identified using gas chromatography (GC) with flame ionization detection (FID) and confirmed via nuclear magnetic resonance (NMR) spectroscopy. For example, the 3-isopropyl isomer exhibits distinct chemical shifts at δ 1.35 ppm (doublet, -CH(CH₃)₂) in ¹H NMR .

Q. What analytical methods ensure purity and isomeric composition of this compound?

- Methodology :

- GC Assay : Purity (>98%) is verified using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and temperature programming (50°C to 250°C at 10°C/min) .

- Refractive Index and Density : Confirm physical properties (e.g., n²⁰/D = 1.495; density = 0.996 g/mL) to cross-validate isomer ratios .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 166 for molecular ion [M⁺]) differentiate isomers based on retention times .

Q. How can positional isomers be distinguished using spectroscopic techniques?

- Methodology :

- ¹³C NMR : The 3-isopropyl isomer shows a unique quaternary carbon signal at δ 135 ppm, absent in 5- and 6-isomers .

- GC-MS : Isomers exhibit distinct retention indices (e.g., 3-isopropyl: RI = 1182; 5-isopropyl: RI = 1179) and fragmentation pathways (e.g., loss of -OCH₃ group at m/z 135) .

Advanced Research Questions

Q. What thermodynamic principles govern the binding of 2-Methoxy-3-isopropylpyrazine to biological macromolecules?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Reveals enthalpy-driven binding (ΔH = −15 kcal/mol) to proteins like major urinary protein (MUP-I), with minimal entropy contribution. Desolvation of the protein pocket is a key driver .

- NMR Relaxation Studies : Methyl side-chain dynamics (²H relaxation) show ligand-induced rigidity near the binding site, offset by increased flexibility in adjacent residues ("conformational relay") .

Q. What challenges arise in detecting trace amounts of this compound in complex matrices (e.g., wine, food)?

- Methodology :

- Solid-Phase Microextraction (SPME) : Headspace SPME with a 65 µm PDMS/DVB fiber optimizes recovery from aqueous matrices. Detection limits of 2.1 ng/L (GC-MS) are achievable, as demonstrated for related pyrazines in wine .

- Matrix Interference Mitigation : Use stable isotope-labeled internal standards (e.g., ²H₃-2-methoxy-3-isopropylpyrazine) to correct for matrix effects during quantification .

Q. How do environmental factors (e.g., light, temperature) impact the stability of this compound during storage?

- Methodology :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (λ = 254 nm). Degradation products (e.g., methoxy-pyrazine oxides) form under UV exposure, requiring amber glass storage .

- Peroxide Index Monitoring : Track oxidative degradation using iodometric titration (threshold: <10 meq/kg) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported odor thresholds for 2-Methoxy-3-isopropylpyrazine?

- Analysis : Odor thresholds vary due to isomer composition (3-isopropyl: 0.1 ppb vs. 5/6-isomers: 0.5 ppb in water). Use GC-Olfactometry with purified isomers to establish isomer-specific thresholds .

Q. Why do thermodynamic studies report conflicting entropy/enthalpy contributions for ligand binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.